molecular formula C9H21N2P B14374293 1,3-Di-tert-butylazaphosphiridin-2-amine CAS No. 89982-57-0

1,3-Di-tert-butylazaphosphiridin-2-amine

Cat. No.: B14374293
CAS No.: 89982-57-0
M. Wt: 188.25 g/mol
InChI Key: DCYYMRDVOLODMD-UHFFFAOYSA-N
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Description

1,3-Di-tert-butylazaphosphiridin-2-amine is a chemical compound that belongs to the class of azaphosphiridines. These compounds are characterized by a three-membered ring containing nitrogen and phosphorus atoms. The presence of bulky tert-butyl groups provides steric protection, making the compound relatively stable and less reactive under normal conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Di-tert-butylazaphosphiridin-2-amine typically involves the reaction of tert-butylamine with a phosphorus-containing reagent. One common method is the reaction of tert-butylamine with a chlorophosphine, such as tert-butylchlorophosphine, under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Di-tert-butylazaphosphiridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

1,3-Di-tert-butylazaphosphiridin-2-amine has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-Di-tert-butylazaphosphiridin-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and properties of the metal center, leading to various catalytic and chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-oxide: A related compound with similar structural features but different reactivity.

    Di-tert-butyldiphosphatetrahedrane: Another compound with tert-butyl groups and phosphorus, but with a different ring structure.

Uniqueness

1,3-Di-tert-butylazaphosphiridin-2-amine is unique due to its specific ring structure and the presence of both nitrogen and phosphorus atoms. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

89982-57-0

Molecular Formula

C9H21N2P

Molecular Weight

188.25 g/mol

IUPAC Name

1,3-ditert-butylazaphosphiridin-2-amine

InChI

InChI=1S/C9H21N2P/c1-8(2,3)7-11(12(7)10)9(4,5)6/h7H,10H2,1-6H3

InChI Key

DCYYMRDVOLODMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1N(P1N)C(C)(C)C

Origin of Product

United States

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